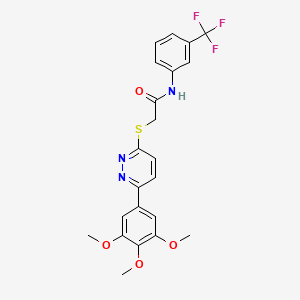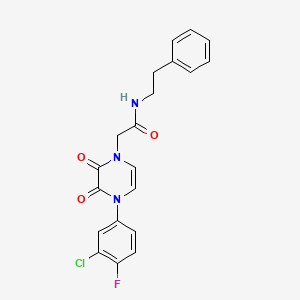
1-(3-Chlorophenyl)-3-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-3-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)urea is a chemical compound with potential applications in scientific research. This compound is also known as AMG 900 and has been shown to have promising results in preclinical studies for cancer treatment.
Applications De Recherche Scientifique
Antitumor and Antioxidant Activities
Compounds similar to 1-(3-Chlorophenyl)-3-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)urea have been synthesized and studied for their potential in medical applications, particularly in antitumor and antioxidant activities. The synthesis of novel thiazolyl urea derivatives, including structures analogous to the specified compound, has shown promising antitumor activities. Such derivatives have been created through specific chemical reactions and their structures confirmed via elemental analysis and NMR, highlighting their potential in the development of new cancer treatments (Ling et al., 2008). Additionally, coumarylthiazole derivatives containing aryl urea/thiourea groups have exhibited significant inhibitory activity against cholinesterases and potent antioxidant capacities, suggesting their usefulness in neuroprotective and oxidative stress-related conditions (Kurt et al., 2015).
Insecticide Application
A new class of insecticides that includes similar urea derivatives has demonstrated a novel mode of action, distinct from traditional insecticides. These compounds are primarily stomach poisons for insects, showing no systemic plant activity but effectively preventing insects from moulting or pupating due to interference with cuticle deposition, leading to their death. Such findings offer a potential avenue for developing safer, more targeted insecticidal agents (Mulder & Gijswijt, 1973).
Potential as Plant Growth Regulators
Derivatives of thiazole ureas, related to the compound of interest, have been synthesized and tested for their role as plant growth regulators. Preliminary biological tests have demonstrated that some of these compounds can effectively modulate plant growth, indicating their potential agricultural applications in managing crop growth and development (Xin-jian et al., 2006).
Cytokinin-like Activity
Urea derivatives are recognized for their synthetic ability to regulate cell division and differentiation, showing cytokinin-like activity that often surpasses that of natural adenine compounds. Such compounds, including forchlorofenuron (CPPU) and thidiazuron (TDZ), have been extensively utilized in plant morphogenesis studies for their capacity to stimulate in vitro plant growth and development (Ricci & Bertoletti, 2009).
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-[4-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c1-13-9-14-5-2-3-8-18(14)26(13)19(27)11-17-12-29-21(24-17)25-20(28)23-16-7-4-6-15(22)10-16/h2-8,10,12-13H,9,11H2,1H3,(H2,23,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJWFLDGMFNYMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CC3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propanoate](/img/structure/B2779049.png)


![N-[(furan-2-yl)methyl]-2-({2-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)acetamide](/img/structure/B2779055.png)
![3-(2-chlorobenzyl)-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2779057.png)
![2-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2779058.png)


![1-(Oxolan-2-ylmethyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea](/img/structure/B2779062.png)
![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2779063.png)
![4-(5-Amino-1H-imidazo[4,5-b]pyridin-2-yl)butan-1-ol](/img/structure/B2779064.png)
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenoxypropanamide](/img/structure/B2779068.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2779071.png)